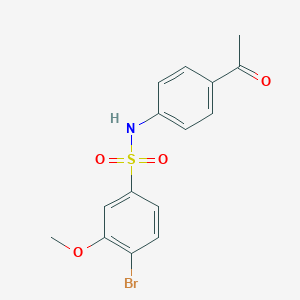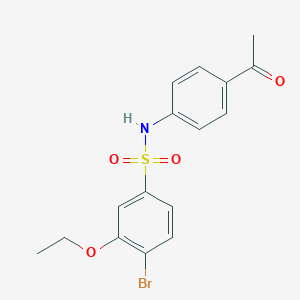
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide, also known as 2C-E, is a synthetic phenethylamine that belongs to the 2C family of drugs. It was first synthesized by Alexander Shulgin in 1991 and has gained popularity among researchers due to its unique properties. The compound is known for its psychedelic effects and has been used in scientific research to study its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide is not fully understood. However, it is believed to exert its effects through its interaction with the serotonin 2A receptor. This receptor is known to play a role in regulating mood, perception, and cognition. The compound is also believed to modulate other neurotransmitter systems, such as dopamine and norepinephrine.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been shown to have a range of biochemical and physiological effects. It has been shown to induce psychedelic effects, such as altered perception, mood, and thought processes. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and muscle tension.
Advantages and Limitations for Lab Experiments
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has several advantages for use in lab experiments. It is a highly potent compound, which allows for the study of its effects at low concentrations. It also has a unique chemical structure, which makes it useful for studying the structure-activity relationships of phenethylamines. However, the compound also has several limitations, such as its potential for inducing adverse effects and its limited solubility in water.
Future Directions
There are several future directions for the study of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide. One potential area of research is its potential therapeutic applications. The compound has shown promise as a treatment for certain psychiatric disorders, such as depression and anxiety. Another area of research is the development of analogs with improved pharmacological properties, such as increased potency and selectivity for specific receptors. Additionally, the compound could be used as a tool in the study of the structure-activity relationships of phenethylamines.
Synthesis Methods
The synthesis of N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide involves a multi-step process. The starting material for the synthesis is 2,5-dimethoxybenzaldehyde, which is reacted with ethyl 4-bromobenzoate to form 2,5-dimethoxyphenethyl 4-bromobenzoate. This intermediate is then reacted with sodium sulfite to form the sulfonate ester, which is then hydrolyzed to form the final product.
Scientific Research Applications
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide has been used in scientific research to study its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the serotonin 2A receptor, which is believed to be responsible for its psychedelic effects. Researchers have also studied its effects on other neurotransmitter systems, such as dopamine and norepinephrine.
properties
Molecular Formula |
C16H19NO5S |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-2,5-dimethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H19NO5S/c1-4-22-13-7-5-12(6-8-13)17-23(18,19)16-11-14(20-2)9-10-15(16)21-3/h5-11,17H,4H2,1-3H3 |
InChI Key |
OIYHQUKZPBANLR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
![Ethyl 4-{[(2,5-dimethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229080.png)



